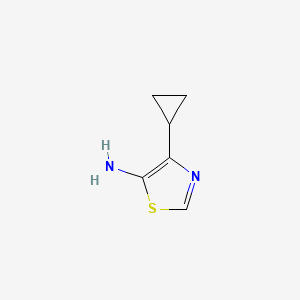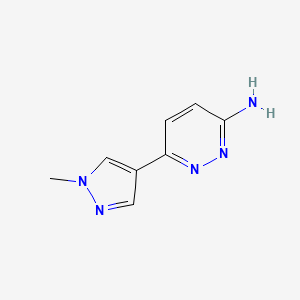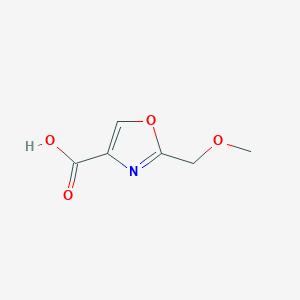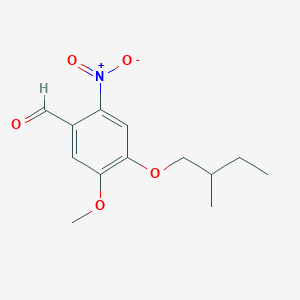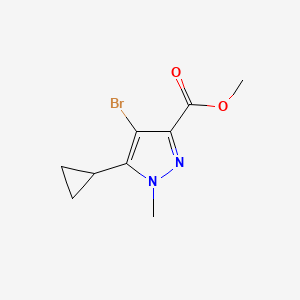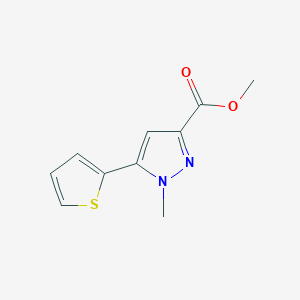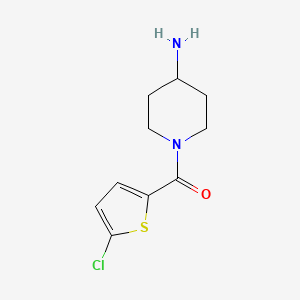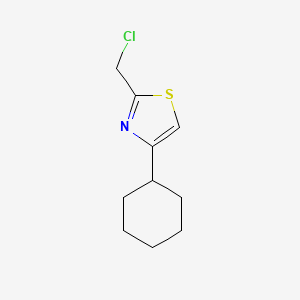
2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole
Descripción general
Descripción
The compound “2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole” is likely to be an organic compound containing a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms . The “2-(Chloromethyl)” part suggests the presence of a chloromethyl group attached to the second carbon of the thiazole ring. The “4-cyclohexyl” part indicates a cyclohexyl group attached to the fourth carbon of the thiazole ring .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole” would consist of a thiazole ring with a chloromethyl group attached to one carbon and a cyclohexyl group attached to another carbon .Chemical Reactions Analysis
The chemical reactions of “2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole” could involve the chloromethyl group, which is a good leaving group, or the thiazole ring, which can act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole” would depend on the specific structure of the compound. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure Analysis:
- Liu et al. (2008) discussed the synthesis and molecular structure of a closely related compound, 4-Chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole, highlighting its formation mechanism and crystal structure (Liu, Tian-bao, Peng, Yan-fen, Zou, Jian-ping, 2008).
Metabolic Processes in Different Biological Systems:
- Bakke et al. (1981) studied the metabolism of 2-acetamido-4-(chloromethyl)thiazole in germfree and conventional rats, proposing mechanisms for the formation of its metabolites (J. Bakke, J. Rafter, P. Lindeskog, V. Feil, J. Gustafsson, B. Gustafsson, 1981).
Photophysical Properties and Excited-State Processes:
- Liang and Fang (2021) conducted theoretical investigations on the excited-state intramolecular proton transfer (ESIPT) processes of derivatives of 2-(2'-hydroxyphenyl)-4-chloromethylthiazole, providing insights into their photophysical properties (Xiuning Liang, H. Fang, 2021).
Synthesis and Applications in Medicinal Chemistry:
- A review by Nayak and Gaonkar (2019) highlighted the significance of thiazole derivatives in drug design, citing their varied applications as bioactive agents and their potential in new drug development (Swarnagowri Nayak, S. L. Gaonkar, 2019).
Application in Corrosion Inhibition:
- Kaya et al. (2016) performed quantum chemical and molecular dynamics simulation studies on thiazole derivatives, including 2-amino-4-(chloromethyl)thiazole, to predict their corrosion inhibition performances, aligning theoretical data with experimental results (S. Kaya, C. Kaya, Lei Guo, F. Kandemirli, B. Tüzün, İlkay Uğurlu, Loutfy H. Madkour, M. Saracoglu, 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(chloromethyl)-4-cyclohexyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCSDDRLXIZTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



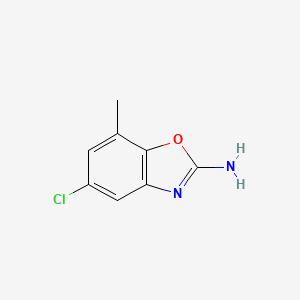
![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]](/img/structure/B1428073.png)
![N-[(3,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1428074.png)

